molecular formula C16H16N2O2S B2416208 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954651-52-6

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2416208
CAS No.: 954651-52-6
M. Wt: 300.38
InChI Key: UPKIYRQMULINPQ-UHFFFAOYSA-N
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Description

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a carboxamide group, which can confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-9-12(10-17-16(20)14-7-4-8-21-14)11-18(15)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIYRQMULINPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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